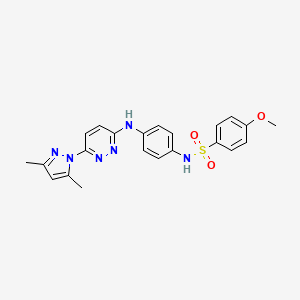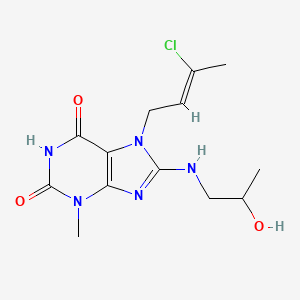
N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-morpholinopyrimidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Scientific Research Applications
Synthetic Chemistry Applications
The compound has been involved in synthetic methods leading to the creation of novel heterocyclic compounds. For instance, acetylation and subsequent reactions of related morpholinyl-pyrimidinyl compounds have led to the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone derivatives and pyrimidinone compounds, showcasing a pathway for exploring pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Antimicrobial Activity
Several studies have synthesized derivatives of morpholinopyrimidinyl-quinazolinyl acetamide to investigate their antimicrobial potential. For example, some synthesized pyrimidine-triazole derivatives from a morpholine molecule exhibited antimicrobial activity against selected bacterial and fungal strains, indicating the compound's utility in developing antimicrobial agents (J.J. Majithiya, B. Bheshdadia, 2022).
Antibacterial and Antifungal Applications
A series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles synthesized from similar compounds demonstrated antibacterial activity against various strains, indicating the structural versatility and potential antibacterial applications of these compounds (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010).
Antifungal Agents
Compounds derived from 2-(2-oxo-morpholin-3-yl)-acetamide have shown fungicidal activity against Candida species and antifungal activity against Aspergillus species. This suggests the compound's derivatives could serve as a basis for developing broad-spectrum antifungal agents, with modifications leading to improved plasmatic stability and in vitro and in vivo efficacy (D. Bardiot, K. Thevissen, K. De Brucker, A. Peeters, P. Cos, C. Taborda, M. McNaughton, L. Maes, P. Chaltin, B. Cammue, A. Marchand, 2015).
properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-17(10-24-12-21-14-4-2-1-3-13(14)18(24)26)22-15-9-16(20-11-19-15)23-5-7-27-8-6-23/h1-4,9,11-12H,5-8,10H2,(H,19,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWDFXRGMSCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2664643.png)
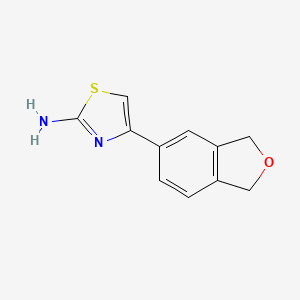
![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)
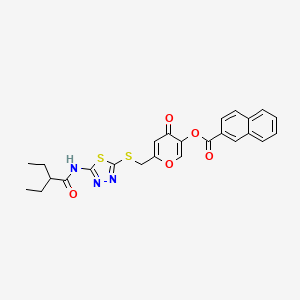
![N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2664649.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2664651.png)
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)
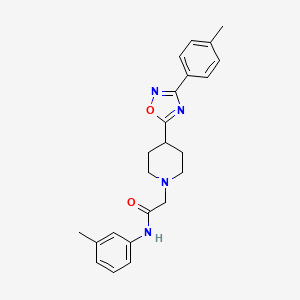
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2664657.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2664659.png)
